molecular formula C17H15NO4 B6432722 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol CAS No. 77200-42-1

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B6432722
CAS No.: 77200-42-1
M. Wt: 297.30 g/mol
InChI Key: PEVNUEUZMKARKC-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and an oxazole ring

Mechanism of Action

Target of Action

The primary targets of the compound “5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound is synthesized via a schiff bases reduction route . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via a Schiff bases reduction route

Result of Action

As a part of a collection of rare and unique chemicals, this compound is provided to early discovery researchers for further study . More research is needed to understand the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both a methoxyphenyl group and an oxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-12-5-3-11(4-6-12)15-10-18-22-17(15)14-8-7-13(21-2)9-16(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNUEUZMKARKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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